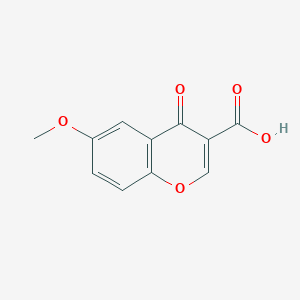
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is a compound that features an imidazole ring, a cyclohexane ring, and an amino alcohol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol typically involves the reaction of imidazole derivatives with cyclohexanone derivatives under specific conditions. One common method involves the use of a reductive amination reaction, where an imidazole derivative is reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted amino alcohols.
Aplicaciones Científicas De Investigación
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The amino alcohol group can form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-ol: Similar structure but with a methyl group on the imidazole ring.
1-(1H-imidazol-2-yl)ethanol: Contains an imidazole ring and an ethanol group.
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Features a nitro group and an acetic acid moiety.
Uniqueness
2-(((1H-Imidazol-2-yl)methyl)amino)cyclohexan-1-ol is unique due to the presence of both an imidazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c14-9-4-2-1-3-8(9)13-7-10-11-5-6-12-10/h5-6,8-9,13-14H,1-4,7H2,(H,11,12) |
Clave InChI |
BKHCQXYFAGJHEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NCC2=NC=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)











![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
